Pemetrexed-5-methyl Ester
CAS No.: 1265908-64-2
Cat. No.: VC0107070
Molecular Formula: C₂₁H₂₃N₅O₆
Molecular Weight: 441.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1265908-64-2 |
|---|---|
| Molecular Formula | C₂₁H₂₃N₅O₆ |
| Molecular Weight | 441.44 |
Introduction
Chemical Structure and Properties
Pemetrexed-5-methyl ester is characterized by its modified molecular structure that builds upon the pemetrexed backbone. The compound features a methyl ester group at the 5-position, which distinguishes it from the parent compound and potentially influences its biological activity profile.
Chemical Identification
Pemetrexed-5-methyl ester possesses specific chemical properties that define its identity and potential activity. These properties are detailed in Table 1.
Table 1: Chemical Properties of Pemetrexed-5-methyl Ester
| Property | Specification |
|---|---|
| Molecular Formula | C21H23N5O6 |
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
| Standard InChIKey | KHRSEJRFFOKXIA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
The compound possesses a complex structure featuring the characteristic pyrrolopyrimidine core of pemetrexed, with the modification of a methyl ester group at a specific position. This structural configuration contributes to its unique chemical and biological properties.
Structural Characteristics
The structure of pemetrexed-5-methyl ester contains several functional groups that are essential for its activity. The pyrrolopyrimidine core is crucial for binding to folate-dependent enzymes, while the benzoyl linker maintains appropriate spatial arrangements. The methyl ester modification potentially alters solubility, cell penetration, and metabolic stability compared to unmodified pemetrexed.
Mechanism of Action
The biological activity of pemetrexed-5-methyl ester primarily stems from its ability to inhibit key enzymes involved in nucleotide synthesis, which are essential for DNA replication and cell proliferation.
Primary Enzymatic Targets
Like its parent compound, pemetrexed-5-methyl ester exhibits multi-targeted enzyme inhibition, affecting several critical folate-dependent enzymes:
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Thymidylate synthase (TS) - limiting the availability of thymidine for DNA synthesis
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Dihydrofolate reductase (DHFR) - disrupting folate metabolism
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Glycinamide ribonucleotide formyltransferase (GARFT) - inhibiting purine synthesis
These enzymes play critical roles in the de novo synthesis of purine and pyrimidine nucleotides, which are vital building blocks for DNA and RNA. Inhibition of these pathways leads to reduced cellular proliferation, particularly affecting rapidly dividing cancer cells.
Cellular Transport and Retention
Pemetrexed-5-methyl ester likely shares similar cellular transport mechanisms with pemetrexed. The parent compound enters cells primarily through the reduced folate carrier and membrane folate binding protein transport systems . Once inside the cell, pemetrexed undergoes polyglutamation by the enzyme folylpolyglutamate synthetase, which increases cellular retention and enhances potency against target enzymes .
Research suggests that pemetrexed-5-methyl ester similarly interacts with folate transporters and enzymes involved in nucleotide synthesis. The compound's interaction with reduced folate carriers and membrane folate binding proteins facilitates its uptake into cells where it can exert its antiproliferative effects.
Synthesis Methods
The preparation of pemetrexed-5-methyl ester can be achieved through various synthetic routes, with several established methods yielding high-purity product suitable for research applications.
Synthetic Challenges
The synthesis of pemetrexed-5-methyl ester presents several challenges, including maintaining stereochemical integrity and achieving selective esterification. These challenges are similar to those encountered in the synthesis of related compounds such as pemetrexed diethyl ester, which requires careful temperature control and precise reaction conditions to achieve high purity .
Biological Activity
Pemetrexed-5-methyl ester demonstrates significant biological activity that warrants exploration for potential therapeutic applications, particularly in oncology.
Antitumor Properties
Research indicates that pemetrexed-5-methyl ester retains significant antitumor activity comparable to that of pemetrexed itself. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a therapeutic agent. The compound's ability to inhibit key enzymes in nucleotide synthesis pathways contributes to its antiproliferative effects against rapidly dividing cells.
Comparative Efficacy
The modification at the 5-position may influence the pharmacokinetics and biological interactions of pemetrexed-5-methyl ester compared to pemetrexed and other derivatives. This structural variation potentially leads to altered absorption, distribution, metabolism, and excretion profiles, which could translate to improved therapeutic outcomes in certain contexts.
Table 2: Comparative Properties of Pemetrexed and Pemetrexed-5-methyl Ester
| Property | Pemetrexed | Pemetrexed-5-methyl Ester |
|---|---|---|
| Primary Target | Thymidylate synthase, DHFR, GARFT | Thymidylate synthase, DHFR, GARFT |
| Cell Entry Mechanism | Reduced folate carrier | Likely reduced folate carrier |
| Polyglutamation | Undergoes polyglutamation | Likely undergoes polyglutamation |
| Excretion | 70-90% unchanged in urine | Data not available |
| Half-life | 2.2-7.2 hours | Data not available |
While the precise pharmacokinetic parameters for pemetrexed-5-methyl ester remain to be fully characterized, the compound likely shares many fundamental mechanisms with its parent compound while potentially offering distinct advantages due to its structural modification .
Research Applications
Pemetrexed-5-methyl ester serves important functions in medicinal chemistry research and may offer pathways to novel therapeutic approaches.
Preclinical Investigations
The compound has potential applications in:
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Investigating structure-activity relationships of antifolate compounds
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Developing improved drug delivery systems
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Exploring combination therapies with other anticancer agents
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Serving as an intermediate in the synthesis of other pemetrexed derivatives
Chemical Relationships and Derivatives
Pemetrexed-5-methyl ester belongs to a family of structurally related compounds with similar core activities but varying pharmacological profiles.
Structural Analogs
Notable structural analogs include:
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Pemetrexed - The parent compound, an FDA-approved antifolate used in cancer therapy
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Pemetrexed diethyl ester - Another ester derivative with potential prodrug applications
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Other antifolate compounds like methotrexate and raltitrexed, which share similar mechanisms of action
Structure-Activity Relationships
The relationship between the structure of pemetrexed-5-methyl ester and its activity provides valuable insights for antifolate drug design. The methyl ester modification represents a specific approach to modulating the properties of the parent compound, potentially influencing:
Analytical Considerations
Research on pemetrexed-5-methyl ester requires appropriate analytical techniques to ensure compound identity, purity, and stability.
Analytical Methods
Analytical techniques commonly employed for characterization include:
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High-performance liquid chromatography (HPLC) for purity assessment
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Mass spectrometry for structural confirmation
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Nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis
These analytical approaches are essential for ensuring the quality of pemetrexed-5-methyl ester used in research settings and for monitoring synthesis and stability.
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